molecular formula C7H4ClF3O B1403830 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene CAS No. 1404194-23-5

2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene

Cat. No. B1403830
M. Wt: 196.55 g/mol
InChI Key: GCKLRYNIRCSEQW-UHFFFAOYSA-N
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Description

“2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene” is a chemical compound. It is related to “2-Chloro-4-(difluoromethoxy)benzoic acid”, which has a CAS Number of 97914-61-9 .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene” were not found, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .

Scientific Research Applications

Crystal Structure Analysis

One area of application involves the crystal structure analysis of compounds. Research has focused on the structural properties of various substituted benzene compounds, including those with fluoro- or chloro-substitutions. For instance, studies on fluoro- or chloro-substituted 1'-deoxy-1'-phenyl-β-D-ribofuranoses provide insights into their conformation and crystal packing effects, which are crucial for understanding the molecular interactions and stability of such compounds (Bats et al., 2014).

Fluorination Techniques

The compound has implications in the development of fluorination techniques. For example, the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate is a method that has been explored for introducing fluorine atoms into benzene rings, enhancing their reactivity and properties (Fedorov et al., 2015).

Spectroscopy and Ionization Studies

Mass-analyzed-threshold-ionization (MATI) spectroscopy of halogenated benzenes, including derivatives similar to 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene, has been applied to study their ionic properties. This approach helps in understanding the electronic structure and reactivity of such molecules (Krüger et al., 2015).

Environmental Remediation

Research into the hydrodehalogenation of polyfluorinated and other polyhalogenated benzenes under mild catalytic conditions has implications for environmental remediation. Such studies aim to develop methods for the degradation of contaminants, leading to full defluorination and hydrogenation of polyfluorinated benzenes, indicating potential pathways for mitigating the environmental impact of such compounds (Baumgartner et al., 2013).

Polymer Science

In polymer science, derivatives similar to 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene are used in the synthesis of novel polymers. For example, research on soluble fluoro-polyimides synthesized from related compounds explores their potential for applications requiring high thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Safety And Hazards

“2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene” is related to “2-Chloro-4-(difluoromethoxy)benzoic acid”, which has been assigned the GHS07 pictogram. The compound has been given the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-chloro-4-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKLRYNIRCSEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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